4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride physical properties
4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine Dihydrochloride
Introduction
4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride is a saturated heterocyclic amine bearing a gem-difluorinated pyrrolidine moiety appended to a piperidine core. The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate key physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and basicity (pKa).[1] The gem-difluoro group, in particular, can act as a bioisostere for a carbonyl or ether group, while significantly altering local electronics and conformation. This guide provides a comprehensive overview of the essential physical and chemical properties of the dihydrochloride salt form of this compound, outlining the authoritative methodologies for their characterization. As a dihydrochloride salt, the molecule possesses two protonated nitrogen centers, which is expected to significantly influence its solubility and solid-state behavior compared to the free base.
The robust characterization of these properties is a critical step in early-stage drug development, ensuring a comprehensive understanding of the molecule's behavior, which informs formulation design, stability assessments, and regulatory submissions.
Molecular Structure and Identification
The foundational step in characterizing any new chemical entity is the unambiguous confirmation of its structure.
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Chemical Name: 4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride
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Molecular Formula: C₉H₁₆F₂N₂ · 2HCl
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Molecular Weight: 263.16 g/mol
The structure combines a piperidine ring, a common scaffold in pharmaceuticals, with a 3,3-difluoropyrrolidine substituent.[3] The presence of two basic nitrogen atoms facilitates the formation of a stable dihydrochloride salt.
Solid-State Characterization
The solid-state properties of an active pharmaceutical ingredient (API) are paramount as they directly impact stability, dissolution, and bioavailability. For a crystalline salt, a suite of analytical techniques is employed for comprehensive characterization.
Crystallinity Assessment via Powder X-Ray Diffraction (PXRD)
PXRD is the definitive technique for identifying the crystalline or amorphous nature of a material.[4] A crystalline solid will produce a unique diffraction pattern of sharp peaks, which serves as a fingerprint for that specific solid form.[5]
Expert Insight: The PXRD pattern is not merely a confirmation of crystallinity; it is the primary identifier for different polymorphic forms. Any variation in the PXRD pattern between batches would signify a change in the solid form, a critical quality attribute that must be controlled.
Experimental Protocol: PXRD Analysis
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Sample Preparation: A small quantity (approx. 5-10 mg) of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride is gently packed into a sample holder.
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Instrument Setup: A modern powder diffractometer is configured with a Cu Kα radiation source (1.54 Å).
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Data Acquisition: The sample is scanned over a 2θ range of approximately 2° to 40°.
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Data Analysis: The resulting diffractogram is analyzed for the position (2θ) and intensity of the diffraction peaks.
Caption: PXRD workflow for solid-form identification.
Thermal Properties: Melting Point and Thermal Events
Differential Scanning Calorimetry (DSC) is employed to measure the thermal events associated with a material as a function of temperature.[6] This includes the melting point, which is a key indicator of purity for a crystalline solid, as well as other events like desolvation or polymorphic transitions.
Expert Insight: A sharp endothermic peak on the DSC thermogram is characteristic of the melting of a pure crystalline substance. A broad peak or the presence of multiple thermal events before melting could indicate the presence of impurities, solvates, or multiple crystalline forms.
Experimental Protocol: DSC Analysis
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Sample Preparation: 2-5 mg of the compound is accurately weighed into an aluminum DSC pan, which is then hermetically sealed.
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Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
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Thermal Scan: The sample is heated at a controlled rate, typically 10 °C/min, under a nitrogen purge.
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Data Analysis: The heat flow is plotted against temperature. The onset temperature of the sharp endotherm is reported as the melting point.
| Property | Description | Expected Observation |
| Melting Point | Temperature at which the solid-to-liquid phase transition occurs. | A sharp endothermic peak on the DSC thermogram. Impure samples typically exhibit a depressed and broader melting range. |
| Decomposition | Temperature at which the compound chemically degrades. | May be observed as a complex series of exothermic or endothermic events following the melt. |
Physicochemical Properties in Solution
The behavior of a drug candidate in an aqueous environment is predictive of its in vivo performance. Key parameters include solubility, pKa, and lipophilicity.
Aqueous Solubility
For an ionizable compound like 4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride, solubility is highly dependent on pH.[7] Determining the pH-solubility profile is therefore essential. The "shake-flask" method is the gold standard for determining equilibrium solubility.[8]
Expert Insight: As a dihydrochloride salt of a dibasic amine, the compound is expected to exhibit high solubility at low pH, where both nitrogen atoms are fully protonated and ionized. As the pH increases towards and beyond the pKa values of the two amines, the free base will begin to precipitate, leading to a significant decrease in solubility.
Experimental Protocol: pH-Solubility Profile
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Buffer Preparation: A series of buffers are prepared covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8).[8]
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Sample Incubation: An excess of the solid compound is added to each buffer in separate vials.
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Equilibration: The vials are agitated (e.g., on an orbital shaker) at a constant temperature (typically 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Analysis: The resulting suspensions are filtered or centrifuged to remove undissolved solids. The concentration of the dissolved compound in the supernatant is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9]
Caption: Workflow for determining the pH-solubility profile.
Acidity Constant (pKa) Determination
The pKa values dictate the ionization state of the molecule at any given pH. For this compound, two pKa values are expected, corresponding to the two basic nitrogen atoms. Potentiometric titration is a precise and reliable method for pKa determination.[10][11]
Expert Insight: The fluorine atoms on the pyrrolidine ring are electron-withdrawing, which is expected to lower the basicity (and thus the pKa) of the pyrrolidine nitrogen compared to a non-fluorinated analogue.[2] The pKa of the piperidine nitrogen should be closer to that of a typical secondary amine.
Experimental Protocol: Potentiometric Titration for pKa
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Sample Preparation: A solution of the compound is prepared in water, often with a co-solvent like methanol to ensure solubility across the titration range.[10]
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored continuously with a calibrated pH electrode.[12]
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Data Analysis: The pKa values are determined from the inflection points of the resulting titration curve (pH vs. volume of titrant).
Stability Profile
Assessing the intrinsic stability of the compound is crucial for determining appropriate storage conditions and predicting its shelf-life.
Hygroscopicity
Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere.[13] It is a critical parameter, as water uptake can lead to physical changes (e.g., deliquescence, crystal form change) and chemical degradation.[]
Experimental Protocol: Gravimetric Sorption Analysis
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Sample Preparation: A small, accurately weighed sample is placed in a dynamic vapor sorption (DVS) instrument.
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Humidity Ramp: The sample is subjected to a pre-defined humidity program, typically ramping from low (e.g., 0%) to high (e.g., 95%) relative humidity (RH) and back down, at a constant temperature (e.g., 25 °C).
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Data Analysis: The instrument continuously monitors the sample's mass change. The results are plotted as % mass change vs. RH. The material is then classified based on its water uptake at a specific RH (e.g., 80% RH) according to pharmacopeial standards.[15]
| Hygroscopicity Class | Water Uptake (w/w) at 25°C/80% RH |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Source: Adapted from European Pharmacopoeia criteria.[15] |
Chemical Stability via Forced Degradation
Forced degradation studies are performed to identify potential degradation pathways and to develop a stability-indicating analytical method.[16] The compound is subjected to stress conditions more severe than those expected during storage.
Experimental Protocol: Forced Degradation and HPLC Method Development
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Stress Conditions: Separate samples of the compound in solution are subjected to acid hydrolysis (HCl), base hydrolysis (NaOH), oxidation (H₂O₂), and photolysis (UV/Vis light). A solid sample is subjected to thermal stress (high temperature).[17]
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Sample Analysis: The stressed samples are analyzed by a reverse-phase HPLC method with a photodiode array (PDA) detector.
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Method Optimization: The HPLC method (e.g., gradient, mobile phase pH, column type) is optimized to achieve baseline separation between the parent compound and all process impurities and degradation products.[18]
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Peak Purity: The PDA detector is used to assess peak purity, ensuring that the main peak is free from any co-eluting degradants.
Spectroscopic Profile
Spectroscopic analysis provides confirmation of the molecular structure and information about the chemical environment of different atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.
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¹H NMR: Will show signals corresponding to the protons on the piperidine and pyrrolidine rings. The chemical shifts and coupling patterns will provide information on the conformation of the rings.
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¹³C NMR: Will show distinct signals for each carbon atom in the molecule.
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¹⁹F NMR: This is particularly valuable for fluorinated compounds.[19] A single signal is expected for the two equivalent fluorine atoms on the pyrrolidine ring. Its chemical shift provides a sensitive probe of the local electronic environment.[20]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in the molecule. For the dihydrochloride salt, the spectrum is expected to show a broad absorption band in the 2400-3000 cm⁻¹ region, which is characteristic of the N-H⁺ stretch in amine hydrochlorides.[21] Other key peaks would include C-H and C-F stretching vibrations.
Conclusion
The comprehensive physical and chemical characterization of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride requires a multi-faceted analytical approach. Through the systematic application of techniques such as PXRD, DSC, HPLC, and potentiometric titration, a complete profile of the compound's solid-state, solution-state, and stability properties can be established. This foundational knowledge is indispensable for researchers, scientists, and drug development professionals, as it provides the necessary insights to advance a promising chemical entity through the development pipeline with confidence and scientific rigor.
References
- FUJIFILM Wako Pure Chemical Corporation. 4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride. [URL: https://labchem-wako.fujifilm.com/jp/product/detail/W01W0105-2073.html]
- Chemsigma. 4-(3,3-difluoropyrrolidin-1-yl)piperidine 2HCl [2089315-11-5]. [URL: https://www.chemsigma.com/product/81364774/4-(3,3-difluoropyrrolidin-1-yl)piperidine-2hcl]
- Argonne National Laboratory. (n.d.). Precision of Property Measurements with Reference Molten Salts. [URL: https://www.anl.gov/anl-gov/precision-property-measurements-with-reference-molten-salts]
- INIS-IAEA. (n.d.). Thermodynamic Properties of Molten Salts Measured by DSC. [URL: https://inis.iaea.org/collection/NCLCollectionStore/_Public/46/112/46112281.pdf]
- ResearchGate. (n.d.). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. [URL: https://www.researchgate.net/publication/225301138_Effect_of_Partially_Fluorinated_N-Alkyl-Substituted_Piperidine-2-carboxamides_on_Pharmacologically_Relevant_Properties]
- Glorius, F. et al. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.201802633]
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [URL: https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-v-amine-salts]
- IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. [URL: https://www.irjpms.com/wp-content/uploads/2023/11/IRJPMS-V4N1-102.pdf]
- Enamine. (n.d.). Determining pKa. [URL: https://enamine.
- ResearchGate. (n.d.). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. [URL: https://www.researchgate.net/figure/A-F-Previous-works-on-the-impact-of-the-fluorination-on-physicochemical-properties-of_fig1_332768007]
- ResearchGate. (n.d.). (A) FTIR spectra of CLN-HCl, CYA, and CLN-CYA and (B) FTIR spectra of salts at different stability conditions. [URL: https://www.researchgate.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [URL: https://www.chromatographyonline.com/view/development-stability-indicating-analytical-procedures-hplc-overview-and-best-practices]
- National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6884562/]
- Teva API. (n.d.). Solving solubility issues in modern APIs. [URL: https://www.teva-api.com/news-and-media/our-stories/solving-solubility-issues-in-modern-apis/]
- University of Leeds. (n.d.). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. [URL: https://etheses.whiterose.ac.uk/29082/1/Thesis%20-%20Final%20Version.pdf]
- PubMed. (n.d.). Deliquescence: Hygroscopicity of Water-Soluble Crystalline Solids. [URL: https://pubmed.ncbi.nlm.nih.gov/17091522/]
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [URL: https://www.creative-bioarray.
- Semantic Scholar. (n.d.). Physical Characterization of Hygroscopicity in Pharmaceutical Solids. [URL: https://www.semanticscholar.org/paper/Physical-Characterization-of-Hygroscopicity-in-Carstensen-Van-Camp/244d28434316d849a94118544d18635c2b04f3d2]
- BOC Sciences. (n.d.). Hygroscopicity Testing. [URL: https://www.bocsci.com/hygroscopicity-testing-service.html]
- National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8950005/]
- University of Huddersfield Research Portal. (2016). Solubility Determinations for Pharmaceutical API. [URL: https://unipress.hud.ac.uk/plugins/books/19/chapter/61]
- VŠCHT Praha. (n.d.). Stability-Indicating HPLC Method Development. [URL: https://www.vscht.
- National Institutes of Health. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3267278/]
- SlideShare. (n.d.). Method for HCL Monitoring by FTIR Analysis. [URL: https://www.slideshare.net/slideshow/method-for-hcl-monitoring-by-ftir-analysis/265882431]
- World Health Organization. (n.d.). Annex 4. [URL: https://www.who.int/docs/default-source/medicines/norms-and-standards/guidelines/production/trs-1019-annex-4.pdf]
- PubMed Central. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3985392/]
- IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. [URL: https://www.ijppr.humanjournals.com/wp-content/uploads/2023/02/1.pdf]
- Alfa Chemistry. (n.d.). Hygroscopicity Assessment. [URL: https://www.alfa-chemistry.com/services/hygroscopicity-assessment.html]
- Asian Journal of Pharmaceutics. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. [URL: https://www.asiapharmaceutics.info/index.php/ajp/article/view/1081]
- University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. [URL: https://www.umsl.edu/chemistry/chem2633/lab/exp1.pdf]
- ResearchGate. (n.d.). Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. [URL: https://www.researchgate.
- ResearchGate. (n.d.). Differential scanning calorimetry (DSC) traces of the salts and SPEs. [URL: https://www.researchgate.net/figure/Differential-scanning-calorimetry-DSC-traces-of-the-salts-and-SPEs-a-potassium_fig2_359395201]
- TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. [URL: https://www.tainstruments.
- ResearchGate. (n.d.). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [URL: https://www.researchgate.
- Idaho National Laboratory. (2011). Thermal Characterization of Molten Salt Systems. [URL: https://inldigitallibrary.inl.gov/sites/sti/sti/5195048.pdf]
- Enamine. (n.d.). Aqueous Solubility Assay. [URL: https://enamine.net/adme-tox/phys-chem-properties/aqueous-solubility]
- SSERC. (n.d.). Melting point determination. [URL: https://www.sserc.org.
- University of Wisconsin–Madison. (n.d.). Fluorine NMR. [URL: https://www.chem.wisc.edu/areas/reich/nmr/08-fluorine.pdf]
- University of Calgary. (n.d.). Melting point determination. [URL: https://chem.ucalgary.
- USP-NF. (2016). <1236> Solubility Measurements. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/revisions/gc-1236-solubility-measurements-prospectus.pdf]
- ResearchGate. (n.d.). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. [URL: https://www.researchgate.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [URL: https://en.wikipedia.org/wiki/Fluorine-19_nuclear_magnetic_resonance_spectroscopy]
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [URL: https://dergipark.org.tr/en/pub/jmr/issue/84881/1410118]
- AZoM. (2024). Taking Pharmaceutical Drug Discovery to New Heights with High-Throughput Powder X-Ray Diffraction. [URL: https://www.azom.com/article.aspx?ArticleID=23334]
- National Institutes of Health. (n.d.). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941094/]
- Westlab Canada. (2023). Measuring the Melting Point. [URL: https://www.westlab.com/blogs/news/measuring-the-melting-point]
- Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.01%3A_Melting_Point/6.
- Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. [URL: https://www.anasaziinstruments.com/blog/fluorine-19-nmr-spectroscopy/]
- ResearchGate. (n.d.). (PDF) Fluorine NMR. [URL: https://www.researchgate.
- DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. [URL: https://apps.dtic.mil/sti/tr/pdf/AD0403816.pdf]
Sources
- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. publications.anl.gov [publications.anl.gov]
- 7. pure.hud.ac.uk [pure.hud.ac.uk]
- 8. who.int [who.int]
- 9. tapi.com [tapi.com]
- 10. enamine.net [enamine.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. alfachemic.com [alfachemic.com]
- 15. asiapharmaceutics.info [asiapharmaceutics.info]
- 16. irjpms.com [irjpms.com]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. web.vscht.cz [web.vscht.cz]
- 19. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 20. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 21. spectroscopyonline.com [spectroscopyonline.com]
